4,5-Diamino-6-hydroxypyrimidine
Description
4,5-Diamino-6-hydroxypyrimidine (CAS: 1672-50-0) is a heterocyclic organic compound with the molecular formula C₄H₆N₄O and a molecular weight of 126.12 g/mol . It features amino groups at the 4- and 5-positions and a hydroxyl group at the 6-position on the pyrimidine ring. This compound is a versatile intermediate in organic synthesis, notably serving as a precursor for:
- Hypoxanthine, a purine derivative synthesized via imidazole ring closure .
- Tetraazabenzo[b]phenothiazine, a pharmacologically active heterocycle formed through reactions with dichloroquinoxaline .
- Angular diazaphenoxazinones, synthesized via condensation with naphthoquinones .
Its synthesis involves dethiolation of 4,5-diamino-6-hydroxy-2-thiopyrimidine using Raney nickel and potassium carbonate, yielding the hydrochloride salt with a purity of ~95% .
Properties
IUPAC Name |
4,5-diamino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-3(6)7-1-8-4(2)9/h1H,5H2,(H3,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRHKLKFADDKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168240 | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672-50-0 | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001672500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diamino-6-hydroxypyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Diaminohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Diamino-6-hydroxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization and Precursor Synthesis
The foundational step in pyrimidine synthesis involves cyclization reactions. For example, methyl cyanoacetate and guanidine nitrate react under alkaline conditions to form 2,4-diamino-6-hydroxypyrimidine, a precursor for further functionalization. This intermediate is critical for subsequent nitrosation at the 5-position, yielding 2,4-diamino-5-nitroso-6-hydroxypyrimidine.
Nitrosation and Reduction Dynamics
Nitrosation introduces a nitroso group (-NO) at the 5-position, which is subsequently reduced to an amino group (-NH2). Traditional methods employed sodium sulfide or iron/zinc powders, but these generated toxic byproducts (e.g., H2S). Modern approaches prioritize catalytic hydrogenation or acylation-reduction sequences to improve atom economy.
Catalytic Hydrogenation Strategies
Catalytic hydrogenation has emerged as a dominant method for reducing nitroso groups to amino functionalities while maintaining high regioselectivity.
Neutral-Condition Hydrogenation with Surfactants
Patent CN102399194A discloses a method where 2,4-diamino-5-nitroso-6-hydroxypyrimidine is dispersed in water with surfactants (e.g., polyethylene pyrrolidone) and hydrogenated under neutral conditions (40–60°C, 1–5 MPa H2). This avoids acid/base consumption and achieves 95% yield with ≥98% purity. The surfactant enhances substrate dispersion, addressing the poor aqueous solubility of nitroso intermediates.
Table 1: Hydrogenation Parameters and Outcomes
| Catalyst | Surfactant | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd/C | PVP | 50 | 3 | 95 | 98 |
| Rh/C | Tween 80 | 60 | 5 | 93 | 97 |
| Skeleton Ni | Span 80 | 40 | 1 | 90 | 95 |
Byproduct Management and Environmental Impact
The neutral hydrogenation process eliminates acidic/alkaline wastewater, reducing environmental toxicity. Ammonia and CO2 byproducts from competing methods are mitigated through absorption into ice water, yielding recyclable ammonium carbonate.
Acylation-Reduction Pathways
Acylation of nitroso intermediates followed by reductive cleavage provides an alternative route to this compound.
Formamide-Mediated Acylation
Patent CN111646994A details the acylation of 2,4-diamino-5-nitroso-6-hydroxypyrimidine in formamide/water mixtures catalyzed by sodium thiosulfate. The reaction proceeds via nucleophilic attack at the nitroso group, forming 2,4-diamino-6-hydroxy-5-formamidopyrimidine, which undergoes hydrolysis to the target compound.
Key Reaction Conditions:
Reductive Cleavage of Formamide Adducts
The formamido intermediate is treated with formic acid to induce cyclization, yielding guanine derivatives. Subsequent alkaline hydrolysis cleaves the formamide group, producing this compound. This step achieves >90% conversion efficiency with optimized pH control (7.5–8.5).
Comparative Analysis of Methodologies
Yield and Purity Metrics
Chemical Reactions Analysis
CC-220 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CC-220 has a wide range of scientific research applications, including:
Mechanism of Action
CC-220 exerts its effects by binding to cereblon, leading to the degradation of the hematopoietic transcription factors Ikaros and Aiolos . This disruption of the c-Myc/IRF4 axis results in the inhibition of cell proliferation and the induction of apoptosis in multiple myeloma cells . Additionally, CC-220 enhances the immune response by stimulating T-cells and increasing the production of cytokines .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between 4,5-diamino-6-hydroxypyrimidine and related pyrimidine derivatives:
Functional and Reactivity Comparisons
Amino Group Positioning
- This compound: The adjacent amino groups (4,5-positions) facilitate intramolecular hydrogen bonding and participation in cyclization reactions, such as forming hypoxanthine .
- DAHP (2,4-Diamino-6-hydroxypyrimidine): The 2-NH₂ group enhances its ability to inhibit BH₄ biosynthesis, disrupting serotonin synthesis in peripheral tissues .
Substituent Effects
- Hydroxyl vs. Chlorine: The 6-OH group in this compound increases polarity and hydrogen-bonding capacity compared to 6-chloro derivatives, which exhibit greater electrophilicity for nucleophilic substitutions .
- Mercapto Group : The 2-SH substituent in 1004-76-8 enhances nucleophilicity, enabling thiol-disulfide exchange reactions absent in the hydroxylated analogue .
Biological Activity
4,5-Diamino-6-hydroxypyrimidine (DAHP) is a compound of significant interest in biochemical and pharmacological research due to its biological activities, particularly as an inhibitor of GTP cyclohydrolase I (GTPCH), a key enzyme in the biosynthesis of tetrahydrobiopterin (BH4). This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant case studies.
Target Enzyme: GTP Cyclohydrolase I
DAHP primarily acts as a selective inhibitor of GTP cyclohydrolase I, which is crucial in the de novo synthesis of BH4. By inhibiting this enzyme, DAHP effectively reduces the levels of BH4, leading to decreased production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in various cell types, including macrophages and endothelial cells .
Biochemical Pathways Affected
The inhibition of GTPCH by DAHP results in multiple downstream effects:
- Reduced Nitric Oxide Production : DAHP has been shown to suppress NO production in cytokine-activated cells, which is significant for inflammatory responses .
- Altered Gene Expression : The compound influences gene expression related to inflammatory pathways, particularly those involving iNOS .
Biological Effects
Neuroprotective Properties
In animal models, DAHP has demonstrated neuroprotective effects. For instance, in a rat model of middle cerebral artery occlusion, DAHP treatment resulted in reduced neuronal damage and improved functional outcomes. This suggests potential therapeutic applications in neurodegenerative diseases where oxidative stress and inflammation are involved.
Anti-inflammatory Activity
DAHP has been evaluated for its anti-inflammatory properties. A study indicated that pre-treatment with DAHP mitigated the gastrointestinal toxicity associated with non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In this study, rats pre-treated with DAHP showed significantly reduced intestinal permeability and ulcer formation compared to controls receiving only indomethacin .
Case Study 1: Inhibition of NSAID-Induced Damage
A study involving Sprague-Dawley rats assessed the protective effects of DAHP against indomethacin-induced gastrointestinal damage. The results indicated that:
- Control Group : Exhibited significant ulceration.
- DAHP Pre-treatment Group : Showed no ulceration and normal intestinal permeability.
| Group | Treatment | Pointed Ulcers | Longitudinal Ulcers | % Excretion of 51Cr-EDTA in Urine |
|---|---|---|---|---|
| 1 | Control | 55 ± 10 | 15 ± 9 | 10.5 ± 2.5 |
| 2 | Indomethacin | 0 | 0 | 11.5 ± 0.8 |
| 3 | Nabumetone | 0 | 0 | 2.7 ± 1.5 |
The data highlights the protective role of DAHP against NSAID-induced mucosal injury .
Case Study 2: Effects on Hematological Parameters
Research on the hematological effects of DAHP revealed its potential in enhancing red blood cell parameters when used in combination with metal complexes. In tumor-bearing mice treated with DAHP complexes, significant improvements were noted in hemoglobin levels and overall blood counts compared to controls .
| Parameter | Control (NaCl) | DAHP Complexes |
|---|---|---|
| Hemoglobin (g/dl) | 7.8 | 10.7 - 11.4 |
| RBC Count (×10^6 cells/cm³) | 4.72 | 6.3 - 6.4 |
| White Blood Cells (×10^6 cells/cm³) | 2400 | 8800 - 12000 |
This indicates that DAHP not only plays a role in inflammation but may also enhance hematological health under certain conditions .
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for 4,5-diamino-6-hydroxypyrimidine, and how can purity be ensured?
- The compound can be synthesized via condensation reactions using precursors like urea or thiourea derivatives under acidic or basic conditions. Purification often involves recrystallization from solvents such as water or ethanol. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (λ ~260 nm) is recommended due to the aromatic pyrimidine core . Ensure residual solvents are removed via vacuum drying, and verify purity using elemental analysis (C, H, N) .
Q. How should researchers handle this compound to ensure laboratory safety?
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. Store the compound in a cool, dry environment away from oxidizing agents. Spills should be neutralized with dilute acetic acid and disposed of as hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : The hydroxyl (-OH) and amino (-NH2) groups produce broad peaks in DMSO-d5. Aromatic protons resonate at δ 6.5–8.0 ppm.
- FT-IR : Key peaks include N-H stretches (3200–3400 cm⁻¹), C=O/C=N (1650–1700 cm⁻¹), and aromatic C-H bends (600–800 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]+ at m/z 127.1 .
Advanced Research Questions
Q. How do pH and temperature affect the stability of this compound in aqueous solutions?
- Stability studies indicate degradation above pH 9 due to deprotonation of the hydroxyl group, leading to ring-opening reactions. Below pH 3, protonation of amino groups reduces solubility. Optimal stability is observed at pH 5–6. Thermal gravimetric analysis (TGA) shows decomposition >200°C, suggesting storage at ≤25°C .
Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic substitution reactions?
- Discrepancies arise from competing reactions at the C2 and C4 positions. To favor substitution at C4, use bulky leaving groups (e.g., tosylates) and polar aprotic solvents (DMF or DMSO). Monitor reaction progress via TLC with iodine staining or UV fluorescence .
Q. How can computational modeling predict the tautomeric equilibria of this compound?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) reveal dominant keto-enol tautomers. The enol form stabilizes intramolecular hydrogen bonding between the hydroxyl and adjacent amino group, influencing reactivity in metal coordination studies .
Q. What experimental designs mitigate interference from byproducts during derivatization?
- Use orthogonal purification methods:
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) to separate amine derivatives.
- Chelation : Add EDTA to aqueous solutions to sequester metal ions that catalyze side reactions .
Q. How does this compound interact with transition metals, and what are the implications for catalytic applications?
- The compound acts as a bidentate ligand, coordinating via the hydroxyl oxygen and amino nitrogen. X-ray crystallography of Cu(II) complexes shows square-planar geometry, enhancing catalytic activity in oxidation reactions. Compare IR shifts (e.g., Δν(N-H) = -50 cm⁻¹) to confirm coordination .
Methodological Guidance
- Contradiction Analysis : Cross-validate spectral data with synthetic replicates to distinguish intrinsic variability from procedural errors .
- Advanced Characterization : Pair X-ray diffraction with Hirshfeld surface analysis to map intermolecular interactions in crystal lattices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
